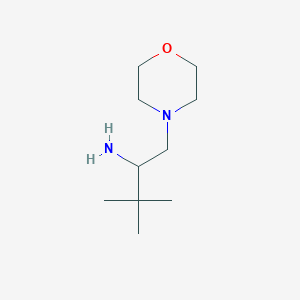
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine (DMB) is an organic compound belonging to the family of amines. It is a colorless liquid with a mild amine odor. DMB has a wide variety of applications in the field of chemistry and biochemistry, including synthesis, drug discovery, and laboratory experiments. This article will provide an overview of DMB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.
作用機序
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine acts as a base, proton acceptor, and hydrogen bond donor. It can also act as a nucleophile and can be used to catalyze a wide variety of reactions. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Biochemical and Physiological Effects
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of enzymes involved in the metabolism of fatty acids. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to modulate the activity of various hormones, including cortisol and testosterone.
実験室実験の利点と制限
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a highly reactive compound and can be used to catalyze a wide variety of reactions. However, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine also has several limitations. It is a highly volatile compound and can be difficult to store and handle. Additionally, it is a highly reactive compound and can react with other compounds in the laboratory.
将来の方向性
There are several potential future directions for the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine in scientific research. One potential direction is the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine as a reagent in the synthesis of chiral compounds. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new drugs and agrochemicals. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new catalysts for organic reactions. Finally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new methods for the synthesis of pharmaceuticals and agrochemicals.
合成法
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized by a variety of methods. One method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfate. Another method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfoxide. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized from the reaction of morpholine with dimethylacetamide.
特性
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,3)9(11)8-12-4-6-13-7-5-12/h9H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDLTGDTFHZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
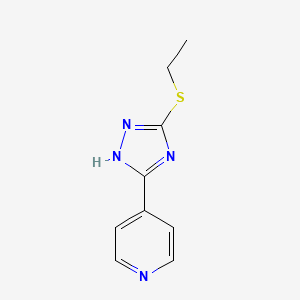
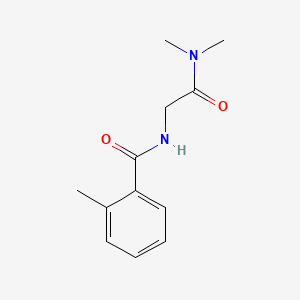
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)

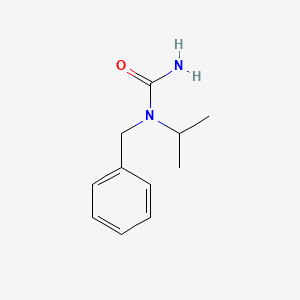

![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
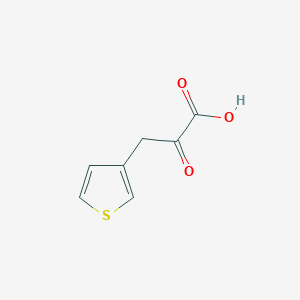
![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)